tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate
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Overview
Description
tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of α,β-acetylenic oximes with hydroxylamine under cycloisomerization conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound may involve catalyst-free and microwave-assisted methods to enhance efficiency and yield. For example, the use of microwave irradiation can significantly reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the isoxazole ring .
Scientific Research Applications
tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on sodium channels or other ion channels, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)isoxazole-5-carboxylic acid: This compound shares the isoxazole ring structure but differs in its functional groups.
5-(tert-butyl) 3-ethyl 3a,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-3,5-dicarboxylate: Another similar compound with variations in the substituents on the isoxazole ring.
Uniqueness
tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(methylamino)-4,6-dihydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-7-8(6-14)17-13-9(7)12-4/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
BBNCWMRMQKGSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)ON=C2NC |
Origin of Product |
United States |
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